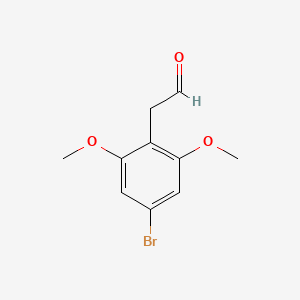

2-(4-Bromo-2,6-dimethoxyphenyl)acetaldehyde

Description

2-(4-Bromo-2,6-dimethoxyphenyl)acetaldehyde is a brominated aromatic aldehyde with the molecular formula C₁₀H₁₁BrO₃. It features a phenyl ring substituted with a bromine atom at the para-position (C4) and methoxy groups at the ortho-positions (C2 and C6), attached to an acetaldehyde functional group. This compound is of interest in synthetic organic chemistry, particularly as an intermediate in pharmaceuticals or agrochemicals due to its electron-rich aromatic system and reactive aldehyde moiety .

Properties

Molecular Formula |

C10H11BrO3 |

|---|---|

Molecular Weight |

259.10 g/mol |

IUPAC Name |

2-(4-bromo-2,6-dimethoxyphenyl)acetaldehyde |

InChI |

InChI=1S/C10H11BrO3/c1-13-9-5-7(11)6-10(14-2)8(9)3-4-12/h4-6H,3H2,1-2H3 |

InChI Key |

UJMQXUADCUMKSL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1CC=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of 2,6-Dimethoxybenzaldehyde

A common approach to prepare this compound involves the selective bromination of 2,6-dimethoxybenzaldehyde or its derivatives. The process typically uses bromine or other brominating agents under controlled conditions to achieve substitution at the para position relative to the aldehyde group.

- Reaction Conditions: Bromination is carried out in solvents such as acetic acid, tetrahydrofuran (THF), or other polar aprotic solvents at room temperature or slightly elevated temperatures (e.g., 25–65°C) to control regioselectivity and avoid overbromination.

- Catalysts/Additives: Acidic conditions (e.g., perchloric acid) or Lewis acids can be employed to activate the aromatic ring.

- Example: Hydrolysis of an E-Z mixture of brominated styrene derivatives with 70% perchloric acid in THF at room temperature yielded the corresponding bromodimethoxybenzaldehyde in high yield (98%).

Reduction and Functional Group Transformations

Starting from brominated dimethoxybenzaldehyde, further transformations can produce the acetaldehyde side chain:

- Reduction of Aldehyde Precursors: Reduction of intermediate aldehydes with mild reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can generate alcohol intermediates.

- Oxidation to Aldehyde: Controlled oxidation of benzyl alcohol derivatives using reagents like pyridinium chlorochromate (PCC) or Dess–Martin periodinane can afford the aldehyde functionality.

- Example: The reduction of 6-bromo-2,5-dimethoxybenzaldehyde followed by oxidation steps yields the target acetaldehyde compound.

Synthetic Route via β-Methoxystyrene Intermediates

An alternative synthetic route involves the formation of β-methoxystyrene intermediates, which upon hydrolysis yield the aldehyde:

- Step 1: Reaction of 6-bromo-2,5-dimethoxybenzaldehyde with methanol in the presence of triphenylphosphine and other reagents produces trans- and cis-β-methoxystyrene derivatives.

- Step 2: Hydrolysis of these intermediates with acid (e.g., perchloric acid) in THF converts them into the corresponding β-(6-bromo-2,5-dimethoxyphenyl)acetaldehyde.

- Yields: The trans isomer is obtained in approximately 64% yield, and the cis isomer in about 4% yield.

Use of Polar Aprotic Solvents and Alkali Carbonates

In related brominated dimethoxyphenyl compounds, reactions are often conducted in polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), or acetone, with alkali carbonates (potassium carbonate, sodium carbonate) as bases or catalysts to facilitate substitution or functional group transformations.

- Temperature: Reactions are typically performed between -15°C and 80°C, often at room temperature (~25°C).

- Reaction Time: Reactions generally complete within 1 to 48 hours, with 18 hours being common for full conversion.

Data Table Summarizing Key Preparation Parameters

| Step | Starting Material | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 2,6-Dimethoxybenzaldehyde | Bromine, acid catalyst (e.g., HClO4) | THF, Acetic acid | Room temp to 65°C | 15 min–24 hrs | ~98 | Selective para bromination |

| 2 | 6-Bromo-2,5-dimethoxybenzaldehyde | Triphenylphosphine, methanol | Benzene | Room temp to 65°C | 10 min–24 hrs | 64 (trans) | Formation of β-methoxystyrene intermediates |

| 3 | β-Methoxystyrene intermediates | 70% Perchloric acid (acid hydrolysis) | THF | Room temp | 15 min | 98 | Hydrolysis to acetaldehyde derivative |

| 4 | Bromodimethoxybenzaldehyde derivatives | Alkali carbonate (e.g., K2CO3), polar solvent | Acetonitrile, DMF | -15°C to 80°C | 1–48 hrs | N/A | Functional group transformations |

Research Findings and Analysis

- Selectivity: The presence of two methoxy groups at the 2 and 6 positions directs bromination selectively to the 4-position on the aromatic ring due to electronic and steric effects.

- Yield Optimization: Reaction temperature and solvent choice critically influence yield and purity. Lower temperatures prevent polybromination, while polar aprotic solvents enhance reaction rates and selectivity.

- Purification: Products are typically purified by silica gel chromatography using benzene or ethyl acetate/hexane mixtures, allowing separation of isomers and removal of triphenylphosphine residues.

- Isomer Formation: Both trans and cis β-methoxystyrene intermediates form, but the trans isomer predominates and is the main precursor to the aldehyde.

- Reaction Atmosphere: Argon or inert atmosphere is preferred to prevent oxidation or side reactions during sensitive steps.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,6-dimethoxyphenyl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Oxidation: 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid.

Reduction: 2-(4-Bromo-2,6-dimethoxyphenyl)ethanol.

Substitution: Various substituted phenylacetaldehydes depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromo-2,6-dimethoxyphenyl)acetaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,6-dimethoxyphenyl)acetaldehyde involves its interaction with various molecular targets. The bromo and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The acetaldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylacetaldehydes

2-(4-Bromo-2-chlorophenyl)acetaldehyde

- Structure : Chlorine replaces one methoxy group at C2.

- Molecular Formula : C₈H₆BrClO.

- Key Differences : The chloro substituent is less electron-donating than methoxy, reducing the ring’s electron density. This alters reactivity in nucleophilic aromatic substitution or cross-coupling reactions. The compound has been discontinued commercially, suggesting synthetic challenges or instability .

2-(4-Bromo-2,6-difluorophenyl)acetaldehyde

- Structure : Fluorine atoms replace methoxy groups at C2 and C4.

- Molecular Formula : C₈H₅BrF₂O.

- Key Differences: Fluorine’s electronegativity increases the ring’s polarity, enhancing electrophilicity.

2-(4-Hydroxyphenyl)acetaldehyde

- Structure : Hydroxyl group replaces bromine and methoxy substituents.

- Molecular Formula : C₈H₈O₂.

- Key Differences: The hydroxyl group increases solubility in polar solvents but reduces stability due to oxidative sensitivity.

Functional Group Variants

(4-Bromo-2,6-dimethoxyphenyl)methanol

- Structure : Alcohol (-CH₂OH) replaces the aldehyde (-CHO).

- Molecular Formula : C₉H₁₁BrO₃.

- Key Differences : The alcohol is less reactive than the aldehyde, making it more stable but less useful in condensation reactions (e.g., Schiff base formation). Oxidation of this alcohol could yield the target aldehyde .

2-Bromo-4'-methoxyacetophenone

- Structure : Ketone (-COCH₃) replaces the acetaldehyde (-CH₂CHO).

- Molecular Formula : C₉H₉BrO₂.

- Key Differences : The ketone is less prone to oxidation but lacks the aldehyde’s ability to undergo nucleophilic addition. This compound is restricted to intermediate use under controlled conditions due to toxicity .

Data Tables

Table 1: Structural and Physical Properties

Research Findings

- Synthetic Utility : The target compound’s methoxy groups enhance electron density, facilitating electrophilic substitutions. Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura) for biaryl synthesis .

- Comparative Reactivity : Unlike 2-(4-Hydroxyphenyl)acetaldehyde , the methoxy groups in the target compound resist oxidation, improving stability during reactions .

Biological Activity

2-(4-Bromo-2,6-dimethoxyphenyl)acetaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C10H12BrO3

- Molecular Weight : 275.11 g/mol

Anticancer Properties

Research has indicated that compounds with similar structural features to this compound exhibit significant anticancer properties. For example, derivatives of phenylamino benzoic acids have shown selective inhibition of MEK kinases, which are crucial in cancer cell proliferation and survival pathways. These compounds can reverse the transformed phenotype of cancer cells, indicating their potential as therapeutic agents against various cancers .

Enzyme Inhibition

Compounds containing bromo-substituted phenyl rings have been reported to exhibit inhibitory effects on key enzymes involved in cancer progression. For instance, certain derivatives have been shown to inhibit monoamine oxidase (MAO), which is implicated in neurotransmitter metabolism and has been linked to various neurodegenerative diseases . The inhibition of such enzymes can lead to altered cellular signaling pathways that may contribute to apoptosis in cancer cells.

Neuroprotective Effects

Similar compounds have also demonstrated neuroprotective effects by reducing oxidative stress and inflammation in neuronal models. This suggests that this compound could potentially be explored for its neuroprotective capabilities in conditions like Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Studies indicate that certain derivatives can enhance caspase activity, leading to increased apoptosis in cancer cells .

- Cell Cycle Arrest : Compounds similar to this aldehyde have been shown to induce cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation .

- Reactive Oxygen Species (ROS) Regulation : By modulating ROS levels, these compounds may protect against oxidative damage in neuronal cells .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Bromo-2,6-dimethoxyphenyl)acetaldehyde, and what challenges are typically encountered?

- Methodological Answer :

- Friedel-Crafts Alkylation/Formylation : Start with a dimethoxyphenyl precursor, brominate at the para position, and introduce the acetaldehyde group via formylation or Vilsmeier-Haack reaction. Challenges include controlling regioselectivity during bromination and stabilizing the aldehyde group, which is prone to oxidation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical due to byproduct formation. Recrystallization in ethanol/water mixtures may improve purity .

- Key Challenges :

- Sensitivity of the aldehyde group to over-oxidation.

- Competing side reactions due to electron-donating methoxy groups.

Q. How should researchers handle and store this compound to ensure safety?

- Methodological Answer :

- Handling : Use nitrile gloves, safety goggles, and work in a fume hood. Avoid inhalation or skin contact.

- First Aid :

- Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist .

- Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing.

- Storage : Airtight container under inert gas (N₂/Ar) at 2–8°C, away from oxidizing agents .

Q. What spectroscopic techniques are essential for confirming the compound’s structural integrity?

- Methodological Answer :

- 1H/13C NMR : Identify methoxy (δ 3.8–4.0 ppm), aldehyde proton (δ 9.5–10.0 ppm), and aromatic protons (split patterns due to bromo/methoxy substituents).

- IR Spectroscopy : Confirm aldehyde C=O stretch (~1720 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]+) and isotopic pattern from bromine .

Advanced Research Questions

Q. How do the electronic effects of bromo and methoxy substituents influence the compound’s reactivity in nucleophilic additions?

- Methodological Answer :

- Electronic Effects : The bromo group (electron-withdrawing) deactivates the ring, while methoxy groups (electron-donating) activate ortho/para positions. This creates a polarized environment, directing nucleophiles to specific sites.

- Reactivity Studies : Use density functional theory (DFT) to model charge distribution. Experimentally, track reaction kinetics with varying nucleophiles (e.g., Grignard reagents) under controlled conditions .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer :

- Controlled Replication : Standardize solvents (e.g., DMF vs. THF), catalysts (e.g., Pd vs. Cu), and temperatures.

- High-Throughput Screening : Test multiple conditions in parallel to identify optimal parameters.

- Computational Validation : Compare experimental yields with DFT-predicted activation energies to identify outliers .

Q. How can this compound serve as a precursor in pharmaceutical intermediate synthesis?

- Methodological Answer :

- Functionalization : The aldehyde group enables condensation reactions (e.g., with hydrazines to form hydrazones) or Wittig reactions to extend conjugation.

- Case Study : Similar brominated aldehydes are used to synthesize bioactive molecules targeting enzyme inhibition (e.g., kinase inhibitors). Screen derivatives for binding affinity via molecular docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.